molecular formula C9H6N2O3 B3163702 3-Formyl-1h-indazole-4-carboxylic acid CAS No. 885519-78-8

3-Formyl-1h-indazole-4-carboxylic acid

Cat. No. B3163702
CAS RN: 885519-78-8
M. Wt: 190.16 g/mol
InChI Key: DAPWQPGPGVUFLB-UHFFFAOYSA-N
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Description

3-Formyl-1h-indazole-4-carboxylic acid is a compound with the molecular formula C9H6N2O3 . It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is 3-formyl-1H-indazole-4-carboxylic acid .


Synthesis Analysis

The synthesis of 1H-indazole derivatives has been studied extensively. A practical synthesis of 1H-indazole is presented in one study, where a hydrogen bond propelled mechanism is proposed . Another study discusses the synthesis of indazole derivatives from 2-fluorobenzaldehyde and hydrazine .


Molecular Structure Analysis

The InChI code for 3-Formyl-1h-indazole-4-carboxylic acid is 1S/C9H6N2O3/c12-4-7-8-5(9(13)14)2-1-3-6(8)10-11-7/h1-4H,(H,10,11)(H,13,14) .


Chemical Reactions Analysis

The chemical reactions involving 1H-indazole derivatives have been explored in various studies. For instance, one study presents a new mechanism related to the synthesis of indazole . Another study discusses the reaction between benzonitrile and hydrazine under certain conditions .


Physical And Chemical Properties Analysis

3-Formyl-1h-indazole-4-carboxylic acid is a powder that is stored at room temperature . Its molecular weight is 190.16 .

Scientific Research Applications

Antiproliferative Activity

3-Formyl-1H-indazole-4-carboxylic acid and its derivatives have shown interesting antiproliferative activity. For instance, 3-amino-N-(4-benzylphenyl)-1H-indazole-1-carboxamide and 3-amino-N-(4-butoxyphenyl)-1H-indazole-1-carboxamide inhibited cell growth in various neoplastic cell lines at concentrations lower than 1 μM. These compounds specifically caused a block in the G0–G1 phase of the cell cycle .

Anti-Inflammatory Properties

In some studies, 3-formyl-1H-indazole-4-carboxylic acid derivatives demonstrated anti-inflammatory effects. For instance, certain derivatives exhibited inhibition of paw edema by 76–77% within 3 hours. These findings suggest potential applications in managing inflammatory conditions .

Imidazole Moiety in Drug Design

3-Formyl-1H-indazole-4-carboxylic acid contains an imidazole moiety, which is a five-membered heterocyclic ring. Imidazole-based compounds have been widely explored in drug design due to their diverse biological activities. Researchers have investigated the role of imidazole-containing molecules in various therapeutic contexts, including antimicrobial, antifungal, and anticancer agents .

Metal Complexes and Catalysis

Indazole derivatives, including 3-formyl-1H-indazole-4-carboxylic acid, can form stable complexes with transition metals. These metal complexes have potential applications in catalysis, such as oxidation reactions or asymmetric transformations. Researchers have explored their use as ligands in coordination chemistry .

Photophysical Properties

Indazole-based compounds often exhibit interesting photophysical properties, including fluorescence. Researchers have investigated the luminescent behavior of 3-formyl-1H-indazole-4-carboxylic acid and related derivatives. These properties could find applications in sensors, imaging, or optoelectronic devices .

Building Blocks for Organic Synthesis

3-Formyl-1H-indazole-4-carboxylic acid serves as a valuable building block in organic synthesis. Chemists use it to construct more complex molecules by functionalizing the formyl group or modifying the indazole ring. Its versatility makes it useful in designing novel compounds for various applications .

Safety and Hazards

The safety information for 3-Formyl-1h-indazole-4-carboxylic acid indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements and precautionary statements are not explicitly mentioned .

Future Directions

The future directions for the study of 1H-indazole derivatives are vast. One study suggests that these compounds could be used in the field of luminescent materials with biomedical applications . Another study discusses the potential of these compounds in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .

properties

IUPAC Name

3-formyl-2H-indazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-4-7-8-5(9(13)14)2-1-3-6(8)10-11-7/h1-4H,(H,10,11)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPWQPGPGVUFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-1h-indazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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